molecular formula C26H55NO B14010191 Ethanol, 2-(didodecylamino)- CAS No. 15214-78-5

Ethanol, 2-(didodecylamino)-

Cat. No.: B14010191
CAS No.: 15214-78-5
M. Wt: 397.7 g/mol
InChI Key: YQFRJTDYLIBDED-UHFFFAOYSA-N
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Description

Ethanol, 2-(didodecylamino)-: is a chemical compound with the molecular formula C28H59NO . It is an amino alcohol, characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(didodecylamino)- typically involves the reaction of dodecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C12H25NH2 + C2H4O → C12H25NHCH2CH2OH} ]

Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(didodecylamino)- involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(didodecylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecanoic acid or dodecanal.

    Reduction: Formation of N,N-didodecylamine.

    Substitution: Formation of dodecyl ethers or esters.

Scientific Research Applications

Ethanol, 2-(didodecylamino)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of Ethanol, 2-(didodecylamino)- is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is exploited in various applications, from drug delivery to industrial cleaning agents. The molecular targets include lipid membranes and hydrophobic surfaces, where the compound interacts to alter physical properties and enhance solubility.

Comparison with Similar Compounds

    Ethanol, 2-(dodecylamino)-: Similar in structure but with a shorter alkyl chain.

    Ethanol, 2-(dioctylamino)-: Contains an octyl group instead of a dodecyl group.

    Ethanol, 2-(dimethylamino)-: Contains a methyl group instead of a dodecyl group.

Uniqueness: Ethanol, 2-(didodecylamino)- is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities. The longer chain also enhances its interaction with hydrophobic surfaces, making it more effective in certain industrial and biological applications compared to its shorter-chain counterparts.

Properties

CAS No.

15214-78-5

Molecular Formula

C26H55NO

Molecular Weight

397.7 g/mol

IUPAC Name

2-(didodecylamino)ethanol

InChI

InChI=1S/C26H55NO/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-26H2,1-2H3

InChI Key

YQFRJTDYLIBDED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCO

Origin of Product

United States

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